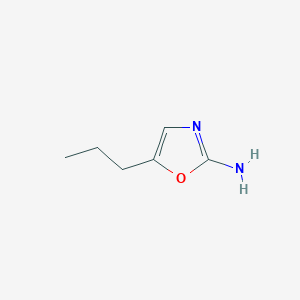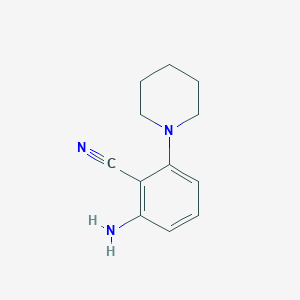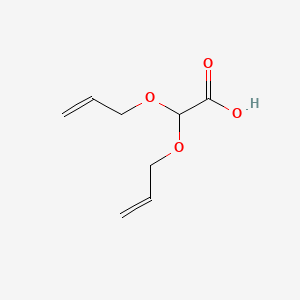![molecular formula C10H14O3 B8713078 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
Vue d'ensemble
Description
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is a bicyclic compound with the molecular formula C10H16O3. It belongs to the class of spiroketals, which are unique cyclic molecules characterized by two or more rings sharing a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an ethoxy group in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one: A similar spiroketal compound with slight structural differences.
7-Oxaspiro[3.5]nonan-2-one: Another related compound with different functional groups and properties
Uniqueness
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is unique due to its specific spiroketal structure and the presence of an ethoxy group.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-ethoxy-7-oxaspiro[3.5]non-1-en-3-one |
InChI |
InChI=1S/C10H14O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h7H,2-6H2,1H3 |
Clé InChI |
UCNKFXAAGUPGOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)C12CCOCC2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
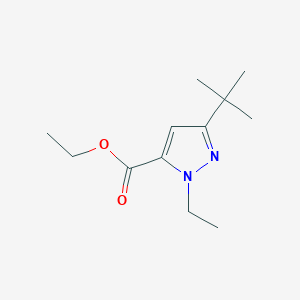
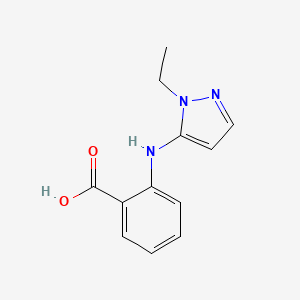

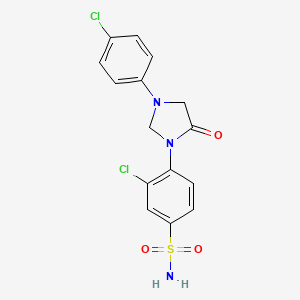
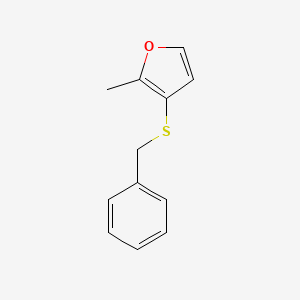
![2-[4-(Methylsulfonylamino)phenyl]-2-methylpropionic acid](/img/structure/B8713047.png)
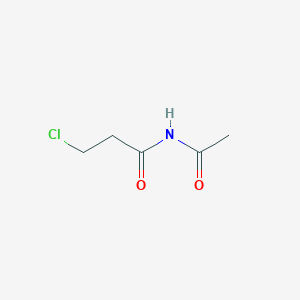
![5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)
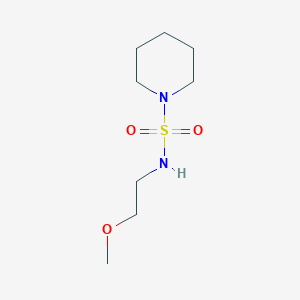
![2-[(4-Amino-butyl)-ethyl-amino]-ethanol](/img/structure/B8713071.png)

